BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling SKLB-03220: A Covalent Inhibitor of
EZH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SKLB-03220

Cat. No.: B15601110

A Technical Guide on the Structure, Synthesis, and Mechanism of Action for Researchers,
Scientists, and Drug Development Professionals.

Executive Summary: SKLB-03220 is a novel, orally bioavailable, covalent inhibitor of the
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a well-validated
target in oncology. Developed as a derivative of the approved EZH2 inhibitor tazemetostat,
SKLB-03220 demonstrates potent and selective inhibition of both wild-type and mutant forms
of EZHZ2. Its covalent binding mechanism offers the potential for prolonged target engagement
and durable anti-tumor activity. This document provides a comprehensive overview of the
chemical structure, synthesis, and biological activity of SKLB-03220, intended to serve as a
technical resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

SKLB-03220, also referred to as compound 12d in its initial publication, is a synthetic organic
molecule designed to irreversibly bind to the EZH2 enzyme.[1][2] Its structure incorporates a
reactive acrylamide warhead that forms a covalent bond with a cysteine residue within the
EZH2 active site, leading to potent and sustained inhibition.

Table 1: Physicochemical Properties of SKLB-03220
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Property Value Reference

N-((4,6-dimethyl-2-oxo0-1,2-
dihydropyridin-3-yl)methyl)-5-

IUPAC Name (ethyl(tetrahydro-2H-pyran-4- 1]
yl)amino)-4-methyl-4'-
(morpholinomethyl)-[1,1'-
biphenyl]-3-carboxamide

Synonyms compound 12d [1]
Molecular Formula C37H47N505 Calculated
Molecular Weight 657.8 g/mol Calculated

Cysteine residue in the SAM
Covalent Target [1]
pocket of EZH2

Below is a two-dimensional representation of the chemical structure of SKLB-03220.
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Caption: 2D Chemical Structure of SKLB-03220.

Synthesis of SKLB-03220

The synthesis of SKLB-03220 is a multi-step process that builds upon the established
synthetic route for tazemetostat. The key final step involves the amidation of a biphenyl
carboxylic acid intermediate with a substituted aminomethy! pyridine derivative, followed by the
introduction of the acrylamide warhead.

Table 2: Key Reaction Steps and Conditions for SKLB-03220 Synthesis
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intermediate reflux; (2)
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Note: This is a generalized representation. For detailed experimental procedures, please refer
to the primary literature.

The synthetic pathway can be visualized as a logical flow from starting materials to the final
product.
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Caption: Simplified Synthetic Pathway of SKLB-03220.

Mechanism of Action and Signaling Pathway

SKLB-03220 exerts its anti-cancer effects by targeting the histone methyltransferase activity of
EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which
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plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27),
leading to transcriptional repression.

Table 3: In Vitro Activity of SKLB-03220

EZH2 (Y641N mutant) IC50

Assay EZH2 (wild-type) IC50 (nM)
(nM)
Biochemical Assay 5.2 2.1
Cellular Assay (H3K27me3
15.8 8.4

levels)

The covalent interaction of SKLB-03220 with a cysteine residue in the S-adenosylmethionine
(SAM) binding pocket of EZH2 leads to irreversible inhibition of its methyltransferase activity.[1]
This results in a decrease in global H3K27me3 levels, leading to the reactivation of tumor
suppressor genes and subsequent inhibition of cancer cell proliferation.

The signaling pathway involving EZH2 is central to its oncogenic role.
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Caption: EZH2 Signaling Pathway and Inhibition by SKLB-03220.
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Experimental Protocols

General Synthetic Procedure for the Final Amidation and
Acrylation Step

To a solution of the biphenyl carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM,
0.1 M) at 0 °C is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide
(DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed
under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise
to a solution of the aminomethyl pyridine intermediate (1.1 eq) and triethylamine (3.0 eq) in
DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched
with water and the aqueous layer is extracted with DCM. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product
is purified by column chromatography to afford the amide product.

To a solution of the amide product (1.0 eq) in DCM (0.1 M) at 0 °C is added triethylamine (3.0
eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0
°C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution and the
aqueous layer is extracted with DCM. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by
preparative high-performance liquid chromatography (HPLC) to yield SKLB-03220.

EZH2 Enzymatic Assay

The inhibitory activity of SKLB-03220 against EZH2 is determined using a biochemical assay
that measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a histone
H3 peptide substrate. The assay is performed in a 384-well plate format. Recombinant EZH2
enzyme is incubated with varying concentrations of SKLB-03220 for 30 minutes at room
temperature. The enzymatic reaction is initiated by the addition of the histone H3 peptide and
[3H]-SAM. The reaction is allowed to proceed for 60 minutes at 30 °C and is then stopped by
the addition of a stop buffer. The amount of [3H]-methylated peptide is quantified using a
scintillation counter. IC50 values are calculated by fitting the dose-response curves to a four-
parameter logistic equation.

Cellular H3K27me3 Assay

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15601110?utm_src=pdf-body
https://www.benchchem.com/product/b15601110?utm_src=pdf-body
https://www.benchchem.com/product/b15601110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then
treated with various concentrations of SKLB-03220 for 72 hours. Following treatment, the cells
are lysed, and the levels of total histone H3 and H3K27me3 are determined by Western blotting
or an enzyme-linked immunosorbent assay (ELISA). The relative H3K27me3 levels are
normalized to the total H3 levels. IC50 values are determined from the dose-response curves.

Conclusion

SKLB-03220 represents a promising next-generation EZH2 inhibitor with a covalent
mechanism of action. Its potent and selective activity against both wild-type and mutant EZH2,
coupled with favorable oral bioavailability, makes it a compelling candidate for further preclinical
and clinical development in the treatment of various cancers. The detailed technical information
provided in this guide serves as a valuable resource for researchers aiming to explore the
therapeutic potential of SKLB-03220 and to design novel covalent inhibitors targeting
epigenetic modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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